molecular formula C20H18N6O2 B11003684 N-(1H-benzimidazol-2-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11003684
M. Wt: 374.4 g/mol
InChI Key: HXNALVWBCJYRJY-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzodiazole, indazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are generally mild, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of benzodiazole, indazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18N6O2/c27-18-9-12(11-26(18)19-13-5-1-2-6-14(13)24-25-19)20(28)21-10-17-22-15-7-3-4-8-16(15)23-17/h1-8,12H,9-11H2,(H,21,28)(H,22,23)(H,24,25)

InChI Key

HXNALVWBCJYRJY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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